6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
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Overview
Description
6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a fluorophenyl group, an oxadiazole ring, a piperidine ring, and a sulfonyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the piperidine and sulfonyl groups. One common method involves the reaction of 3-fluorobenzohydrazide with a suitable carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with piperidine and sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activities.
Phenyl boronic acid derivatives: Used in various chemical reactions and have similar structural features.
Uniqueness
6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one stands out due to its combination of a fluorophenyl group, an oxadiazole ring, and a sulfonyl group, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 6-(3,4-dimethylphenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides an overview of the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H27FN4O2
- Molecular Weight : 410.49 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. Key areas of interest include:
- Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have indicated that related triazole derivatives possess significant cytotoxic effects against human leukemia (HL-60) and lung adenocarcinoma (A549) cells .
- Neuropharmacological Effects : The piperazine moiety in the structure is known for its neuroactive properties. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants due to their ability to modulate serotonin receptors .
- Antimicrobial Properties : Some derivatives of triazole compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the fluorophenyl group may enhance this activity by increasing lipophilicity and cellular uptake .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of this compound:
- Piperazine Substitution : The introduction of a fluorophenyl group on the piperazine ring has been shown to enhance binding affinity to specific receptors involved in neurotransmission.
- Triazole Ring : The triazole moiety contributes to the overall stability and reactivity of the compound, making it a suitable candidate for further modifications aimed at improving efficacy.
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of several triazole derivatives on various cancer cell lines. The results indicated that compounds similar to our target compound exhibited IC50 values ranging from 10 to 30 µM against HL-60 cells, suggesting moderate to high potency .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HL-60 | 15 |
Compound B | A549 | 20 |
Target Compound | HL-60 | 25 |
Case Study 2: Neuropharmacological Effects
In another research effort focusing on neuropharmacology, derivatives containing piperazine rings were tested for their effects on serotonin receptor modulation. The results showed that modifications in the aromatic substituents significantly influenced their binding affinity and selectivity towards serotonin receptors .
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2/c1-17-3-4-19(15-18(17)2)22-9-10-23-28-31(25(34)32(23)27-22)16-24(33)30-13-11-29(12-14-30)21-7-5-20(26)6-8-21/h3-10,15H,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIPMSCKDBOYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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